3-Amino-5-ethynylbenzoicacidhydrochloride

Description

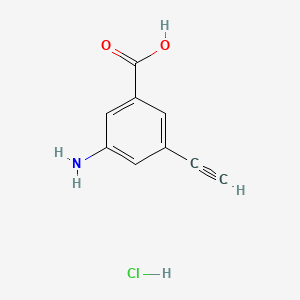

3-Amino-5-ethynylbenzoic acid hydrochloride is a benzoic acid derivative functionalized with an amino group (-NH₂) at position 3 and an ethynyl group (-C≡CH) at position 5, with the carboxylic acid moiety forming a hydrochloride salt. The hydrochloride salt form enhances solubility in polar solvents and may improve stability under acidic conditions, a common trait among hydrochloride derivatives .

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

3-amino-5-ethynylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C9H7NO2.ClH/c1-2-6-3-7(9(11)12)5-8(10)4-6;/h1,3-5H,10H2,(H,11,12);1H |

InChI Key |

QLQJNCXBIXYMJY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethynylbenzoic acid hydrochloride typically involves the following steps:

Nitration: Benzoic acid is nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Ethynylation: The ethynyl group is introduced through a coupling reaction, often using reagents like ethynyl magnesium bromide.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-Amino-5-ethynylbenzoic acid hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: 3-Nitro-5-ethynylbenzoic acid.

Reduction: 3-Amino-5-ethylbenzoic acid.

Substitution: Derivatives such as 3-acetamido-5-ethynylbenzoic acid.

Scientific Research Applications

3-Amino-5-ethynylbenzoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Hydroxyl vs.

- Methoxy and Ester Modifications: Methyl 3-amino-5-methoxybenzoate introduces a methoxy group and methyl ester, likely improving membrane permeability due to reduced polarity, which is advantageous in prodrug design .

- Sodium Carboxylate: Sodium 5-amino-2-hydroxybenzoate exhibits higher aqueous solubility than the hydrochloride salt form, making it suitable for intravenous formulations .

Stability and Reactivity

- Acid Stability: Hydrochloride salts generally demonstrate enhanced stability in acidic environments compared to free bases. For instance, nicardipine hydrochloride retains >90% integrity under gastric pH conditions , suggesting analogous stability for 3-amino-5-ethynylbenzoic acid HCl.

- Ethynyl Reactivity : The ethynyl group in the target compound may participate in click chemistry (e.g., Huisgen cycloaddition), a feature absent in hydroxyl- or methoxy-substituted analogs. This reactivity is valuable for bioconjugation in drug delivery systems .

Biological Activity

3-Amino-5-ethynylbenzoic acid hydrochloride is a compound with significant potential in biological research and therapeutic applications. Its structure, featuring an ethynyl group and an amino group attached to a benzoic acid moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-Amino-5-ethynylbenzoic acid hydrochloride can be represented as follows:

Research indicates that 3-Amino-5-ethynylbenzoic acid hydrochloride exhibits its biological activity primarily through the modulation of specific cellular pathways. It has been shown to interact with various enzymes and receptors, influencing processes such as cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that 3-Amino-5-ethynylbenzoic acid hydrochloride can inhibit certain cancer cell lines by inducing apoptosis. The compound's mechanism involves the disruption of mitotic spindle formation in centrosome-amplified cancer cells, leading to multipolar mitosis and subsequent cell death. This effect is particularly pronounced in cells that rely on the kinesin HSET (KIFC1) for spindle organization .

Table 1: In Vitro Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.08 | Induction of apoptosis |

| HCT116 | 7.80 | Disruption of mitotic spindle formation |

| A549 | 4.50 | Inhibition of cell proliferation |

Case Studies

- Case Study on MCF-7 Cells : A study reported that treatment with 3-Amino-5-ethynylbenzoic acid hydrochloride resulted in a significant reduction in cell viability at concentrations above 5 µM. Flow cytometry analysis indicated an increase in apoptotic markers, confirming its potential as an anti-cancer agent .

- Effect on HSET : Another investigation highlighted the compound's ability to inhibit HSET activity, which is crucial for the survival of centrosome-amplified cancer cells. The study found that the compound exhibited nanomolar potency against HSET, suggesting a strong potential for therapeutic use in cancers characterized by centrosome amplification .

Pharmacological Applications

Given its biological activity, 3-Amino-5-ethynylbenzoic acid hydrochloride is being explored for several pharmacological applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anti-cancer drug.

- Neurodegenerative Diseases : Preliminary studies suggest that compounds similar to 3-Amino-5-ethynylbenzoic acid may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease due to their ability to inhibit cholinesterase activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.